

# Application Note: Quantitative Analysis of Keratan Sulfate Disaccharides by LC-MS/MS

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## Compound of Interest

Compound Name: Keratan Sulphate

Cat. No.: B1157870

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## Introduction

Keratan sulfate (KS) is a unique glycosaminoglycan (GAG) characterized by a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc).[1][2] Unlike other GAGs, it does not contain uronic acid.[1][2] The sulfate groups are typically found at the C-6 position of both GlcNAc and Gal residues, leading to structural heterogeneity.[1][2] This structural variability plays a crucial role in various biological processes, and alterations in KS sulfation patterns have been implicated in several diseases, including macular corneal dystrophy and Morquio A syndrome (MPS IVA).[3] Consequently, accurate and sensitive quantification of KS disaccharide isomers is essential for biomarker discovery and understanding disease pathogenesis. This application note describes a robust method for the analysis of KS disaccharides using enzymatic digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle

The method involves the specific enzymatic digestion of KS chains into their constituent disaccharides using Keratanase II. This enzyme cleaves the  $\beta$ 1-3 glucosaminidic linkages to galactose, requiring sulfation at the C-6 position of the adjacent N-acetylglucosamine.[1][2] The resulting monosulfated (Gal- $\beta$ -1,4-GlcNAc(6S)) and disulfated (Gal(6S)- $\beta$ -1,4-GlcNAc(6S)) disaccharides are then separated and quantified by LC-MS/MS.[4] The high sensitivity and specificity of this technique allow for the detection of even subtle changes in KS sulfation patterns in complex biological samples.[5][6]

## Experimental Protocols

### I. Enzymatic Digestion of Keratan Sulfate

This protocol describes the digestion of purified KS or KS within biological matrices (e.g., serum, plasma, tissue extracts) into disaccharides using Keratanase II.

Materials:

- Keratan sulfate sample (1-100 ng)
- Keratanase II (from *Bacillus* sp.)
- 5 mM Sodium acetate buffer (pH 6.0)
- Ultrapure water
- Microcentrifuge tubes
- Incubator or water bath at 37°C
- Ultrafiltration device (e.g., 30 kDa molecular weight cut-off)

Procedure:

- In a microcentrifuge tube, combine the KS sample with Keratanase II (e.g., 10 mIU) in a total volume of 40 µL of 5 mM sodium acetate buffer (pH 6.0).[\[1\]](#)
- Incubate the reaction mixture at 37°C for 24 hours.[\[1\]](#)
- After incubation, terminate the enzymatic reaction by heating the sample at 100°C for 10 minutes.
- Filter the digested sample through a 30 kDa molecular weight cut-off ultrafiltration device to remove the enzyme and any undigested larger molecules.[\[1\]](#)
- The filtrate, containing the KS disaccharides, is now ready for LC-MS/MS analysis.

### II. LC-MS/MS Analysis of Keratan Sulfate Disaccharides

This protocol outlines the parameters for the separation and detection of KS disaccharides using LC-MS/MS.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer equipped with an electrospray ionization (ESI) source

#### LC Parameters:

- Column: Hypercarb (2.0 mm i.d. x 150 mm, 5  $\mu$ m) or Capcell Pak NH2 UG80 (2.0 mm i.d. x 35 mm)[5][6][7]
- Mobile Phase: Gradient elution of acetonitrile and 0.01 M ammonium bicarbonate (pH 10)[3][7]
- Flow Rate: 0.2 mL/min[3][7]
- Injection Volume: 10  $\mu$ L of the filtrate from the digestion step[1]
- Column Temperature: Ambient or as optimized for the specific column

#### MS/MS Parameters:

- Ionization Mode: Negative ion electrospray ionization (ESI-)[3][5][6]
- Scan Type: Multiple Reaction Monitoring (MRM)[3][5][6]
- MRM Transitions:
  - Monosulfated Disaccharide (MSD - Gal- $\beta$ -1,4-GlcNAc(6S)): Precursor ion [M-H]<sup>-</sup> at m/z 462.0[4]
  - Disulfated Disaccharide (DSD - Gal(6S)- $\beta$ -1,4-GlcNAc(6S)): Precursor ion [M-H]<sup>-</sup> at m/z 541.9 and/or [M-2H]<sup>2-</sup> at m/z 270.4[4]

- Note: Product ions for fragmentation should be optimized based on the specific instrument used.
- Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity of the target analytes.

## Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized to compare the relative abundance of monosulfated and disulfated KS disaccharides in different biological samples.

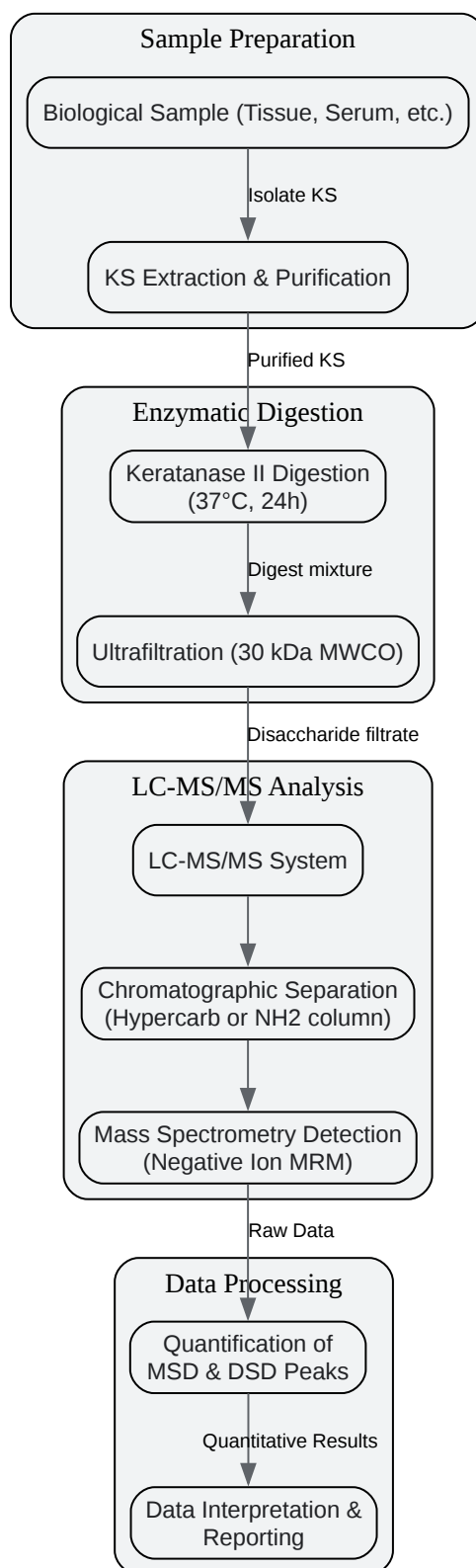
Sample Source	Monosulfated Disaccharide (MSD)	Disulfated Disaccharide (DSD)	Degree of Sulfation (DSD/MSD Ratio)	Reference
Nasal Cartilage	Lower Abundance	Higher Abundance	Highest	<a href="#">[5]</a> <a href="#">[6]</a>
Cornea	Higher Abundance	Lower Abundance	Intermediate	<a href="#">[5]</a> <a href="#">[6]</a>
Brain	Highest Abundance	Lowest Abundance	Lowest	<a href="#">[5]</a> <a href="#">[6]</a>

Table 1: Relative Abundance of Keratan Sulfate Disaccharides in Various Tissues. The degree of sulfation differs significantly across tissues, with nasal cartilage exhibiting the highest proportion of disulfated disaccharides.[\[5\]](#)[\[6\]](#)

Developmental Stage (Chick Cornea)	Total Sulfated KS Disaccharides (Relative Concentration)	Molar Percent of DSD	Reference
Embryonic Day 8 (E8)	High	> MSD	<a href="#">[4]</a>
Embryonic Day 10 (E10)	Lowest	> MSD	<a href="#">[4]</a>
Embryonic Day 14 (E14)	Second Peak	> MSD	<a href="#">[4]</a>
Embryonic Day 18 (E18)	Second Low	> MSD	<a href="#">[4]</a>
Embryonic Day 20 (E20)	High	Equivalent to MSD	<a href="#">[4]</a>
Adult	High	< MSD	<a href="#">[4]</a>

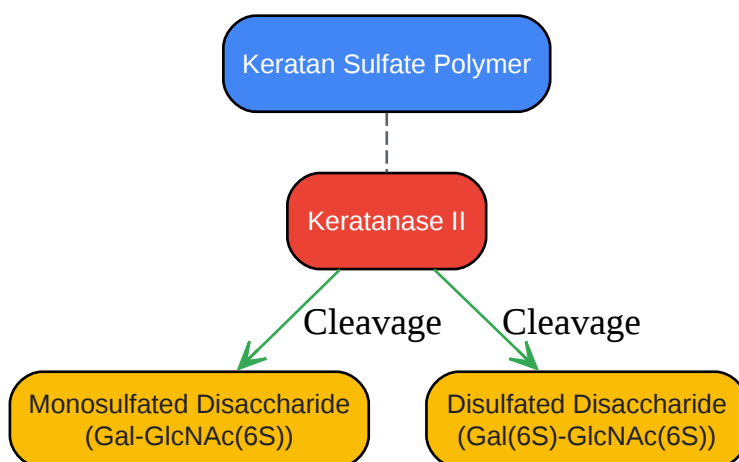
Table 2: Changes in Keratan Sulfate Disaccharide Composition During Chick Corneal Development. The total concentration and the molar ratio of disulfated to monosulfated disaccharides undergo dynamic changes throughout corneal development.[\[4\]](#)

## Visualizations



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Caption: Workflow for KS Disaccharide Analysis.



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Caption: Enzymatic Cleavage of Keratan Sulfate.

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